molecular formula C21H21N5O2S2 B2903690 1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185171-03-2

1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2903690
CAS No.: 1185171-03-2
M. Wt: 439.55
InChI Key: VTUIPFHLRLTDFX-UHFFFAOYSA-N
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Description

1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines

Preparation Methods

The synthesis of 1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the 4-propyl group and the 1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio) moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylthio moiety, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting specific biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared to other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-2-10-25-19(28)18-16(9-12-29-18)26-20(25)22-23-21(26)30-13-14-5-7-15(8-6-14)24-11-3-4-17(24)27/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIPFHLRLTDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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